

Health and Safety Data for 2,4-Dibromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dibromoaniline**

Cat. No.: **B7723984**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for **2,4-Dibromoaniline** (CAS No. 615-57-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by professionals in research and development who handle this chemical.

Hazard Identification and Classification

2,4-Dibromoaniline is classified as a hazardous substance.^{[1][2]} It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.^{[1][2]} Furthermore, it causes skin and serious eye irritation, and may cause respiratory irritation.^{[1][2]} There is also evidence that it may cause damage to organs through prolonged or repeated exposure.^{[1][2]}

GHS Hazard Classification:

Category	Classification
Acute Oral Toxicity	Category 3[1][3]
Acute Dermal Toxicity	Category 4[1][2]
Acute Inhalation Toxicity	Category 4[1][2]
Skin Corrosion/Irritation	Category 2[1][2]
Serious Eye Damage/Irritation	Category 2[1][2]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)[1] [2][3]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **2,4-Dibromoaniline**.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ Br ₂ N	[1][4]
Molecular Weight	250.92 g/mol	[3][4]
Appearance	Slightly beige to light yellow solid/crystals[1][5][6]	[1][5][6]
Odor	Aniline-like, Rotten-egg like	[1][5]
Melting Point	78-82 °C	[3][4][5]
Boiling Point	156 °C at 21 torr / 264.8 °C at 760 mmHg	[4][5]
Density	2.0 ± 0.1 g/cm ³ / 2.26 g/cm ³ at 20 °C	[4][5]
Water Solubility	Insoluble / Sparingly soluble	[5][6]
Flash Point	114.0 ± 21.8 °C	[4]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[4]

Toxicological Data

While many sources state that the toxicological properties of **2,4-Dibromoaniline** have not been fully investigated, the available data on its acute toxicity is presented below.[5] Absorption of **2,4-Dibromoaniline** may lead to the formation of methemoglobin, causing cyanosis, and potentially leading to headaches, dizziness, and shortness of breath.[5][7]

Toxicity Endpoint	Value	Reference(s)
Acute Oral	Category 3 (Toxic if swallowed)	[1] [3]
Acute Dermal	Category 4 (Harmful in contact with skin)	[1] [2]
Acute Inhalation	Category 4 (Harmful if inhaled)	[1] [2]
Skin Irritation	Causes skin irritation (Category 2)	[1] [2]
Eye Irritation	Causes serious eye irritation (Category 2)	[1] [2]
Mutagenicity	No data available	[1]

Experimental Protocols

Detailed experimental protocols for determining the key toxicological endpoints are outlined below, based on OECD guidelines.

Acute Oral Toxicity (LD50) Determination

The median lethal dose (LD50) can be determined using one of several OECD guidelines designed to minimize the number of animals used.[\[8\]](#)

Method: OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP).[\[8\]](#)[\[9\]](#)

Principle: This method involves dosing animals one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach helps to pinpoint the LD50 with a smaller number of animals compared to classical methods.[\[8\]](#)[\[9\]](#)

Procedure:

- Animal Selection: Healthy, young adult rodents (usually female rats or mice) are used.[\[8\]](#)
- Dose Selection: A starting dose is chosen based on available information, often near an estimated LD50. A dose progression factor is also selected (e.g., 3.2).[\[9\]](#)

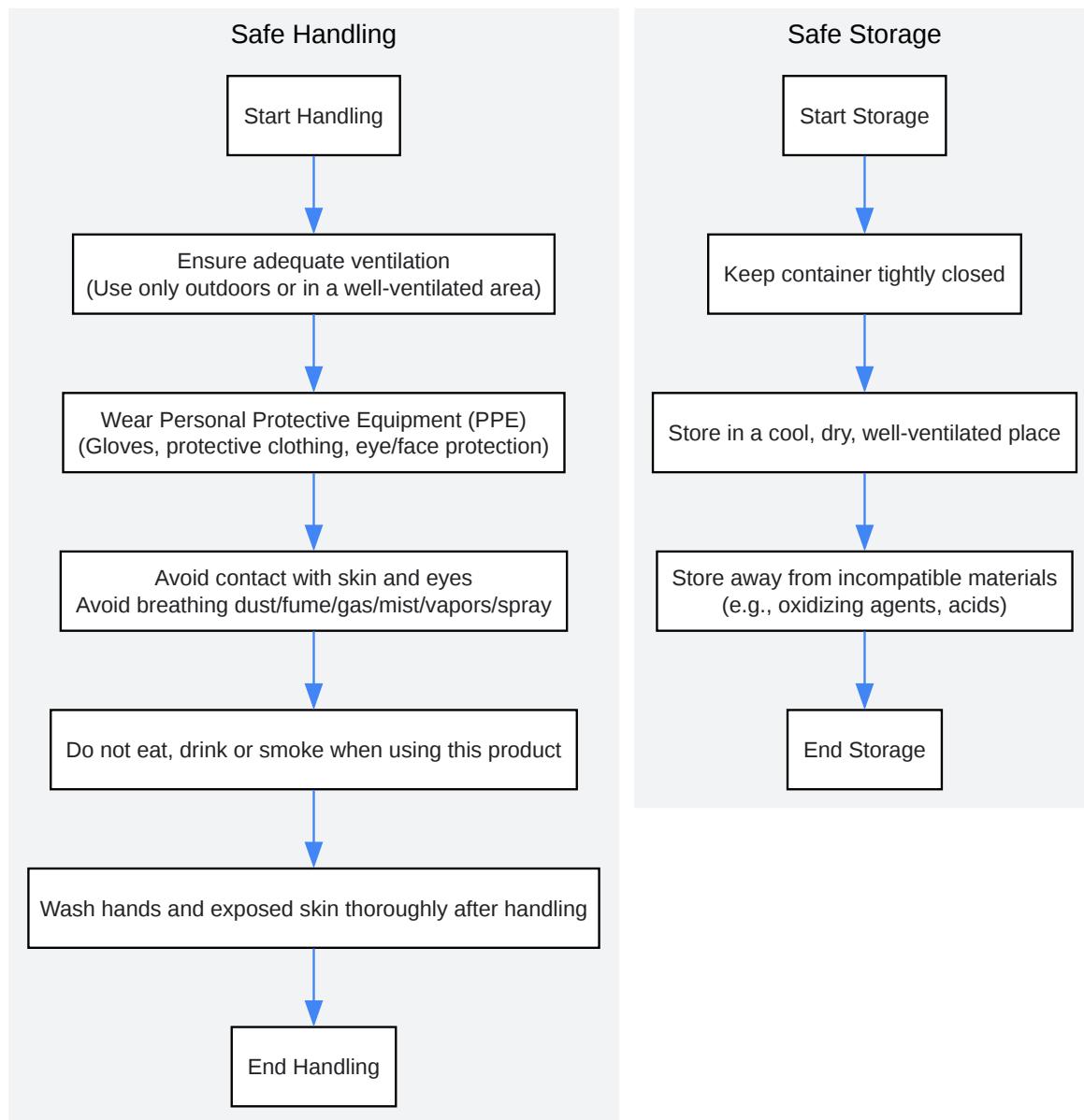
- Administration: The test substance is administered orally in a single dose to the first animal.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment:
 - If the animal survives, the dose for the next animal is increased.
 - If the animal dies, the dose for the next animal is decreased.
- Termination: The test is concluded when a specified stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.

Skin Irritation Testing

Method: OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[\[10\]](#)[\[11\]](#)[\[12\]](#)

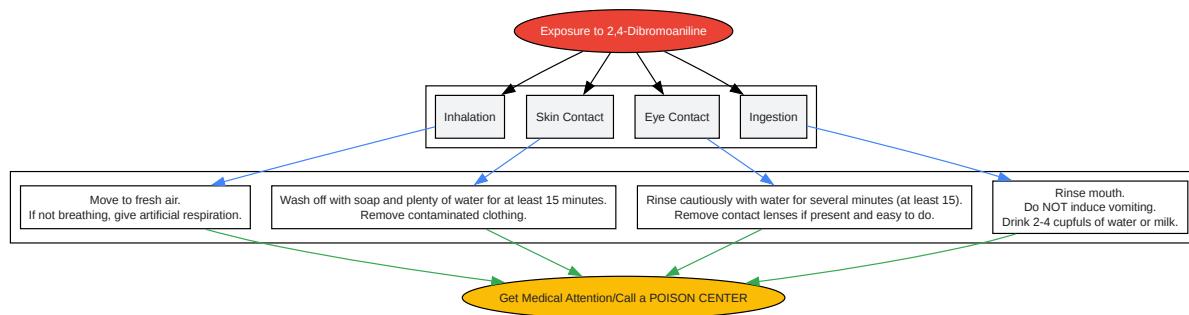
Principle: This in vitro method uses a reconstructed human epidermis model that mimics the properties of human skin to assess the skin irritation potential of a chemical.[\[10\]](#)[\[11\]](#) Irritant substances are identified by their ability to decrease cell viability below a certain threshold.[\[11\]](#)

Procedure:


- Test System: A commercially available Reconstructed Human Epidermis (RhE) tissue is used.
- Application: The test chemical is applied topically to the surface of the RhE tissue.
- Exposure: The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).
[\[10\]](#)
- Viability Assessment: After exposure, the tissue is rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the MTT into a blue formazan salt.[\[11\]](#)
- Measurement: The amount of formazan produced is measured spectrophotometrically after extraction from the tissue.

- Classification: A chemical is identified as an irritant (UN GHS Category 2) if the tissue viability is reduced to $\leq 50\%.$ [\[10\]](#)[\[11\]](#)

Handling, Storage, and First Aid


Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Safe Handling and Storage Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling and storage of **2,4-Dibromoaniline**.

First Aid Measures Flowchart

[Click to download full resolution via product page](#)

Caption: First aid procedures for exposure to **2,4-Dibromoaniline**.

Fire-Fighting Measures

2,4-Dibromoaniline is non-combustible, but may decompose upon heating to produce irritating, corrosive, and/or toxic fumes.^[5] In case of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.^{[1][5]}

- Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.^{[1][5][13]}
- Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides (NO_x), and hydrogen bromide.^{[2][5][13]}

Accidental Release Measures

In the event of a spill, appropriate personal protective equipment should be worn.^[14]

- Personal Precautions: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation and evacuate personnel to safe areas.[5][14]
- Cleanup Procedures: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dusty conditions.[5][13]

Ecotoxicity

Data on the ecotoxicity of **2,4-Dibromoaniline** is limited. Many safety data sheets indicate that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] However, due to the lack of comprehensive data, releases into the environment should be avoided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,4-Dibromoaniline 98 615-57-6 [sigmaaldrich.com]
- 4. 2,4-Dibromoaniline | CAS#:615-57-6 | Chemsoc [chemsoc.com]
- 5. 2,4-Dibromoaniline(615-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. enamine.net [enamine.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]

- 13. canbipharm.com [canbipharm.com]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [Health and Safety Data for 2,4-Dibromoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7723984#health-and-safety-data-for-2-4-dibromoaniline\]](https://www.benchchem.com/product/b7723984#health-and-safety-data-for-2-4-dibromoaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com